molecular formula C23H17Cl3N2 B10929787 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10929787
M. Wt: 427.7 g/mol
InChI Key: VWSSBYRVAIRLHM-UHFFFAOYSA-N
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Description

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties that make it valuable for various industrial and research purposes.

Preparation Methods

The synthesis of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dichlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves chlorination to introduce the chlorine atom at the 4-position of the pyrazole ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

Molecular Formula

C23H17Cl3N2

Molecular Weight

427.7 g/mol

IUPAC Name

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H17Cl3N2/c1-14-3-7-16(8-4-14)22-21(26)23(17-9-5-15(2)6-10-17)28(27-22)18-11-12-19(24)20(25)13-18/h3-13H,1-2H3

InChI Key

VWSSBYRVAIRLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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